Cas no 39891-50-4 (1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde)

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 39891-50-4

- EN300-1622242

- SCHEMBL12305110

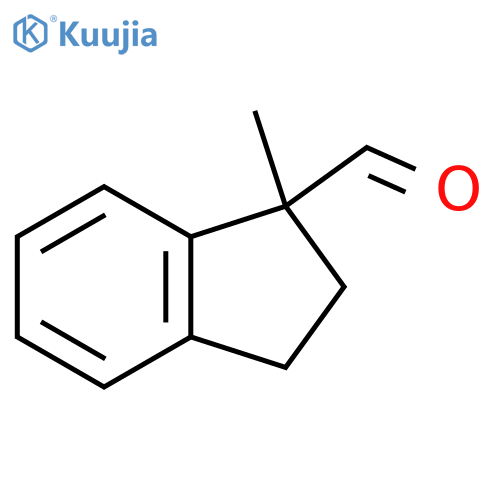

- 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde

- 1H-Indene-1-carboxaldehyde, 2,3-dihydro-1-methyl-

- 1-methyl-2,3-dihydroindene-1-carbaldehyde

- MFCD24675402

- G65266

- 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde

-

- インチ: 1S/C11H12O/c1-11(8-12)7-6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3

- InChIKey: IZEBRYSUNDNECT-UHFFFAOYSA-N

- ほほえんだ: O=CC1(C)C2C=CC=CC=2CC1

計算された属性

- せいみつぶんしりょう: 160.088815002g/mol

- どういたいしつりょう: 160.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.116±0.06 g/cm3(Predicted)

- ふってん: 242.9±19.0 °C(Predicted)

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622242-2.5g |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 2.5g |

$1988.0 | 2023-06-04 | ||

| Enamine | EN300-1622242-10000mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 10000mg |

$4360.0 | 2023-09-22 | |

| Enamine | EN300-1622242-50mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 50mg |

$235.0 | 2023-09-22 | |

| Enamine | EN300-1622242-100mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 100mg |

$352.0 | 2023-09-22 | |

| abcr | AB599971-1g |

1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde; . |

39891-50-4 | 1g |

€1138.30 | 2024-07-19 | ||

| Enamine | EN300-1622242-1.0g |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1622242-10.0g |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1622242-1000mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 1000mg |

$1014.0 | 2023-09-22 | |

| Enamine | EN300-1622242-5000mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 5000mg |

$2940.0 | 2023-09-22 | |

| Enamine | EN300-1622242-250mg |

1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde |

39891-50-4 | 95.0% | 250mg |

$503.0 | 2023-09-22 |

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehydeに関する追加情報

Recent Advances in the Study of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4): A Comprehensive Research Brief

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4) is a significant chemical compound in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in the pharmaceutical industry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde, emphasizing its role as a key intermediate in the production of indene-based derivatives. The study demonstrated that the compound could be efficiently synthesized through a palladium-catalyzed cross-coupling reaction, yielding high purity and scalability. This advancement is particularly noteworthy for industrial applications, where scalable and cost-effective synthesis methods are critical.

Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, examined the biological activity of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde and its derivatives. The study revealed that certain derivatives exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest that the compound could serve as a promising scaffold for the development of new anti-inflammatory drugs, potentially offering improved efficacy and reduced side effects compared to existing therapies.

Furthermore, computational studies have provided insights into the molecular interactions of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde with biological targets. Molecular docking simulations, as reported in a 2024 paper in the Journal of Chemical Information and Modeling, indicated that the compound's unique structural features enable it to bind selectively to specific protein pockets. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic specificity, making it an attractive candidate for further drug development efforts.

In addition to its pharmacological potential, 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde has also been investigated for its role in material science. A 2023 study in ACS Applied Materials & Interfaces explored its use as a building block for organic semiconductors. The compound's rigid indene core and aldehyde functionality were found to contribute to the stability and electronic properties of the resulting materials, opening new avenues for applications in optoelectronic devices.

Despite these promising developments, challenges remain in the optimization of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into tangible therapeutic benefits.

In conclusion, 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4) represents a multifaceted compound with significant promise in both pharmaceutical and material science applications. Recent research has shed light on its synthetic accessibility, biological activity, and molecular interactions, paving the way for future innovations. As the field continues to evolve, this compound is likely to remain a focal point of interdisciplinary research, offering exciting opportunities for drug discovery and beyond.

39891-50-4 (1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde) 関連製品

- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)

- 249752-60-1(cerium(3+):triacetate:hydrate)

- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)

- 2171348-50-6(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid)

- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)

- 886915-16-8(2-ethyl-5-{4-(4-fluorophenyl)piperazin-1-yl(furan-2-yl)methyl}-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 84829-54-9(Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)

- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)